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molecular formula C10H12O3 B118377 3-(Benzyloxy)propanoic acid CAS No. 27912-85-2

3-(Benzyloxy)propanoic acid

Cat. No. B118377
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05837687

Procedure details

In 80 ml of AcOEt was dissolved 8.70 g of 3-benzyloxypropionic acid, and 6.80 ml of Et3N and 5.10 ml of ethyl chlorocarbonate were added to the solution at -10° C., and the mixture was stirred for 15 minutes. Thereafter, 16 ml of an aqueous solution containing 4.78 g of sodium azide was added to the mixture, and the resulting mixture was stirred at -5° to 0° C. for 30 minutes. The reaction mixture was washed with water and dried over anhydrous magnesium sulfate. Into a flask in which 15 ml of AcOEt had been refluxed under heating, the AcOEt solution containing the acid azide was added dropwise over 20 minutes, and the mixture was further refluxed under heating for 10 minutes. After the solvent was removed, the residue was distilled under reduced pressure (97° C./4 mmHg) to obtain the title compound.
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10]C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[N:16]([CH2:19]C)CC.C(Cl)(=O)[O:22]CC.[N-]=[N+]=[N-].[Na+]>CCOC(C)=O>[C:2]1([CH2:1][O:8][CH2:9][CH2:10][N:16]=[C:19]=[O:22])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
16 mL
Type
reactant
Smiles
Name
Quantity
4.78 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC(=O)O
Name
Quantity
6.8 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution at -10° C.
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at -5° to 0° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
Into a flask in which 15 ml of AcOEt had been refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
the AcOEt solution containing the acid azide
ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (97° C./4 mmHg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)COCCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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